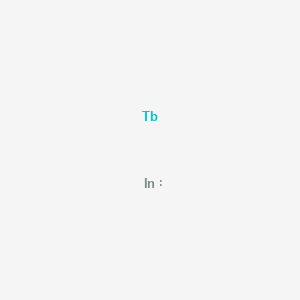
Indium;terbium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indium-terbium compounds are a fascinating class of materials that combine the unique properties of indium and terbium. Indium is a soft, silvery-white metal primarily used in the electronics industry, while terbium is a rare earth metal known for its luminescent properties. Together, these elements form compounds that have significant applications in various fields, including electronics, optics, and medical imaging.
Synthetic Routes and Reaction Conditions:
Indium Compounds: Indium compounds are typically synthesized through reactions involving indium salts and various ligands.
Terbium Compounds: Terbium compounds are often prepared through reactions involving terbium salts and other reagents.
Industrial Production Methods:
Types of Reactions:
Oxidation: Indium can undergo oxidation to form indium (III) oxide, while terbium can form terbium (III, IV) oxide
Substitution: Indium and terbium compounds can undergo substitution reactions with various ligands to form new complexes
Common Reagents and Conditions:
Indium: Common reagents include indium salts and ligands such as dithiocarbamates.
Terbium: Common reagents include terbium salts and oxidizing or reducing agents.
Major Products:
Chemistry:
- Indium-terbium compounds are used as catalysts in organic synthesis and as precursors for the synthesis of chalcogenide nanoparticles .
Biology and Medicine:
- Indium (III) complexes are used in bioimaging and radiopharmaceuticals due to their ability to emit Auger electrons .
- Terbium compounds are used in medical imaging, particularly in single photon emission computed tomography (SPECT) imaging .
Industry:
Mechanism of Action
The mechanism of action of indium-terbium compounds varies depending on their application:
Comparison with Similar Compounds
Indium Compounds: Indium (III) oxide, indium (III) chloride.
Terbium Compounds: Terbium (III, IV) oxide, terbium chloride.
Comparison:
Uniqueness: Indium-terbium compounds combine the luminescent properties of terbium with the versatile chemical properties of indium, making them unique for applications in optoelectronics and medical imaging
By combining the properties of indium and terbium, these compounds offer a wide range of applications and hold significant potential for future research and development.
Properties
CAS No. |
12030-18-1 |
|---|---|
Molecular Formula |
InTb |
Molecular Weight |
273.743 g/mol |
IUPAC Name |
indium;terbium |
InChI |
InChI=1S/In.Tb |
InChI Key |
SDDRNJAYMXPNCO-UHFFFAOYSA-N |
Canonical SMILES |
[In].[Tb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![([1,1'-Biphenyl]-4-yl)(1-cyclohexylaziridin-2-yl)methanone](/img/structure/B14732183.png)
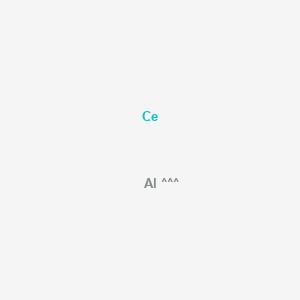
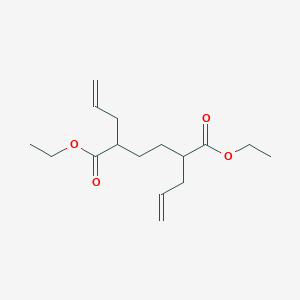
![5-Cyclopentyl-5-[2-(diethylamino)ethyl]pyrimidine-2,4,6(1h,3h,5h)-trione](/img/structure/B14732212.png)
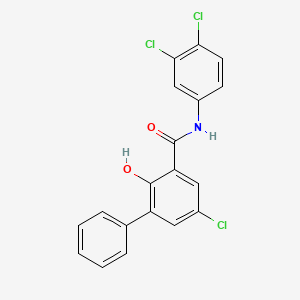
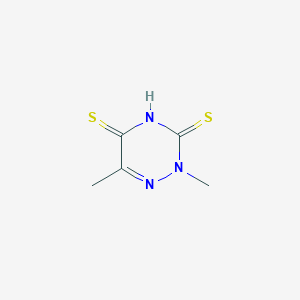
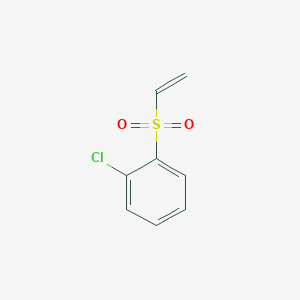

![2,7-Dibromo-11-oxabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14732256.png)
![2-(Piperidin-1-yl)ethyl phenyl[2-(piperidin-1-yl)ethoxy]acetate](/img/structure/B14732257.png)
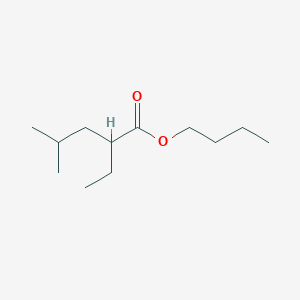
![Methyl 2-{[(4-chloro-2-methylphenoxy)acetyl]oxy}propanoate](/img/structure/B14732269.png)


